![molecular formula C16H8Cl3F3N2O2 B2912539 6,8-Dichloro-3-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)quinazolin-4-one CAS No. 400088-43-9](/img/structure/B2912539.png)
6,8-Dichloro-3-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dichloro-3-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)quinazolin-4-one, commonly referred to as 6,8-DCQ, is a heterocyclic compound with a wide range of applications in scientific research. 6,8-DCQ is an important synthetic intermediate and has been used in the synthesis of various pharmaceuticals and agrochemicals. Due to its unique chemical structure, 6,8-DCQ has been studied extensively and has been found to possess a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. In addition, 6,8-DCQ has been used in a variety of laboratory experiments to study its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The exact mechanism of action of 6,8-DCQ is not fully understood. However, it is believed that 6,8-DCQ exerts its anti-inflammatory, anti-tumor, and anti-bacterial effects by inhibiting the activity of certain enzymes involved in signal transduction pathways. In addition, 6,8-DCQ has been found to inhibit the activity of certain transcription factors, which may play a role in its anti-inflammatory and anti-tumor activities.
Biochemical and Physiological Effects
6,8-DCQ has been found to possess a variety of biochemical and physiological effects. In vitro studies have shown that 6,8-DCQ can inhibit the activity of certain enzymes involved in signal transduction pathways, which may explain its anti-inflammatory, anti-tumor, and anti-bacterial effects. In addition, 6,8-DCQ has been found to inhibit the activity of certain transcription factors, which may play a role in its anti-inflammatory and anti-tumor activities.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 6,8-DCQ in laboratory experiments has several advantages. 6,8-DCQ is relatively inexpensive and can be synthesized easily in a two-step reaction. In addition, 6,8-DCQ is stable and can be stored for long periods of time. The main limitation of 6,8-DCQ is that it is not water-soluble, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the use of 6,8-DCQ in scientific research. One potential direction is the development of new pharmaceuticals and agrochemicals based on the chemical structure of 6,8-DCQ. Additionally, further research into the mechanism of action of 6,8-DCQ and its biochemical and physiological effects could lead to the development of new therapeutic agents. Finally, further research into the advantages and limitations of 6,8-DCQ for laboratory experiments could lead to the development of new and improved methods for utilizing 6,8-DCQ in research.
Synthesemethoden
The synthesis of 6,8-DCQ is achieved through a two-step reaction. The first step involves the reaction of 4-chlorophenol and trifluoromethylbenzene to form the intermediate 5-chloro-3-(trifluoromethyl)phenol. The second step involves the reaction of the intermediate with 2-chloro-6-methoxy-1,3-benzothiazole to form 6,8-DCQ. The reaction is carried out in a suitable solvent, such as dichloromethane, at temperatures ranging from 0 to 25 degrees Celsius.
Wissenschaftliche Forschungsanwendungen
6,8-DCQ has been studied extensively in scientific research and has been found to possess a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. In addition, 6,8-DCQ has been used in a variety of laboratory experiments to study its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Eigenschaften
IUPAC Name |
6,8-dichloro-3-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl3F3N2O2/c17-9-3-1-8(2-4-9)7-26-24-14(25)11-5-10(18)6-12(19)13(11)23-15(24)16(20,21)22/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNOXWOFQYRMLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON2C(=O)C3=C(C(=CC(=C3)Cl)Cl)N=C2C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl3F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dichloro-3-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)quinazolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-[(3-fluoro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2912456.png)
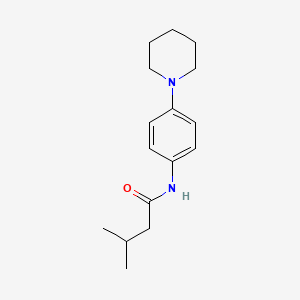

![2-(2-Methoxyethyl)-4,7,8-trimethyl-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2912459.png)
![2-phenyl-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2912460.png)
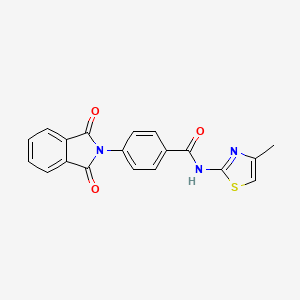
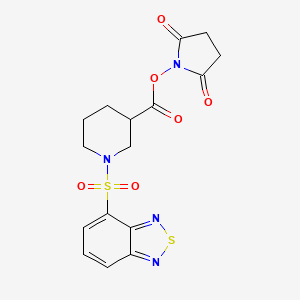
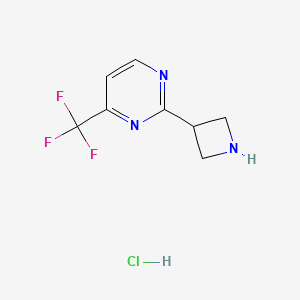

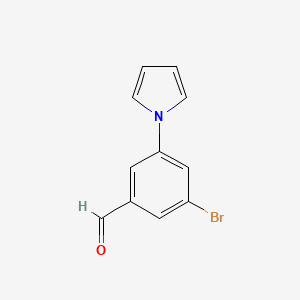
![Methyl 5-[(3-benzyl-4-methyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2912475.png)
![4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B2912476.png)
